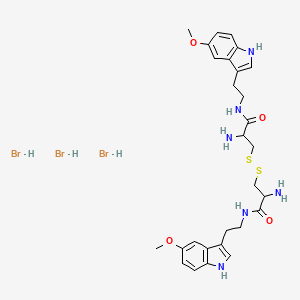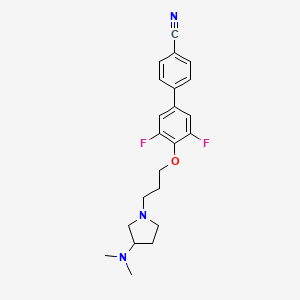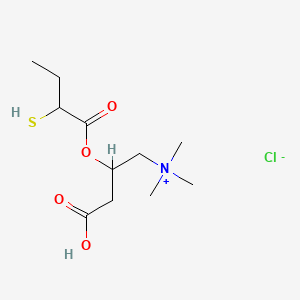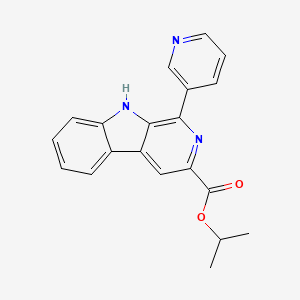
2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound has shown potential in various scientific research applications, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . This reaction yields regioisomeric oxazoloquinolones, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for benzylic bromination and hydroxylamine for oxazoloquinolone formation . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents like ethylene glycol.
Major Products
Major products formed from these reactions include various quinazoline derivatives, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit PARP-1/2 enzymes.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of PARP-1/2 enzymes. These enzymes play a crucial role in DNA repair, and their inhibition can lead to increased DNA damage in cancer cells, ultimately causing cell death . The molecular targets include the active sites of PARP-1/2, and the pathways involved are related to DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds share a similar core structure and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and are used in drug research.
Uniqueness
2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit PARP-1/2 with moderate selectivity makes it a valuable compound for anticancer research .
Eigenschaften
CAS-Nummer |
113045-30-0 |
|---|---|
Molekularformel |
C22H26ClN3O2 |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-1H-quinazoline-2,4-dione;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-21-19-8-4-5-9-20(19)23-22(27)25(21)15-12-17-10-13-24(14-11-17)16-18-6-2-1-3-7-18;/h1-9,17H,10-16H2,(H,23,27);1H |
InChI-Schlüssel |
BEIIVVZXUGRZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCN2C(=O)C3=CC=CC=C3NC2=O)CC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


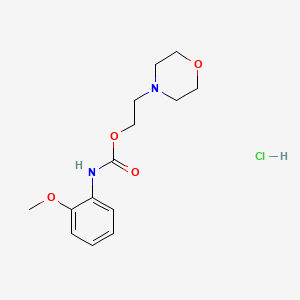

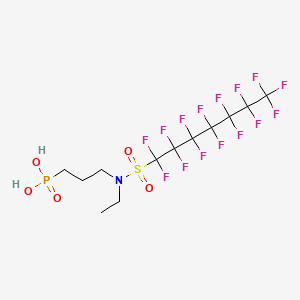
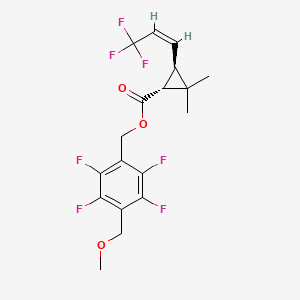
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)




